molecular formula C6H4ClF3N2 B1485011 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine CAS No. 2092581-79-6

4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine

Cat. No.: B1485011
CAS No.: 2092581-79-6
M. Wt: 196.56 g/mol
InChI Key: ARYZILPVSYKPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is a chemical compound characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine typically involves the reaction of suitable precursors under controlled conditions. One common method is the reaction of 4-chloropyrimidine with trifluoroethylating agents in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Safety measures are strictly followed to handle the reactive intermediates and byproducts.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group imparts unique properties to the resulting compounds, making them valuable in various chemical processes.

Biology: In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop new bioactive molecules.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic applications. These derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique structure makes it suitable for use in advanced materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoroethyl group can enhance the binding affinity and selectivity of the compound towards its target.

Molecular Targets and Pathways: The specific molecular targets and pathways involved vary depending on the application. In drug development, the compound may target specific enzymes or receptors involved in disease pathways. The trifluoroethyl group can modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-Chloro-2-(2,2,2-trifluoroethyl)pyrimidine

  • 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine

  • 4-Chloro-2-fluoro-5-[(RS)-(2,2,2-trifluoroethyl)sulfinyl]phenyl 5-[(trifluoromethyl)thio]pentyl ether

Uniqueness: 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both a chlorine atom and a trifluoroethyl group imparts distinct chemical and physical properties compared to similar compounds. These properties make it valuable in various applications, from chemical synthesis to biological research.

Properties

IUPAC Name

4-chloro-6-(2,2,2-trifluoroethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-1-4(11-3-12-5)2-6(8,9)10/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYZILPVSYKPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine
Reactant of Route 4
4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine
Reactant of Route 6
4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.